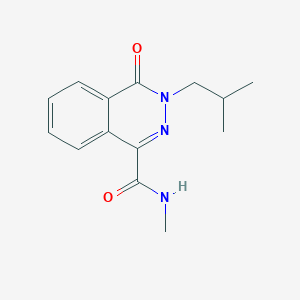
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide, also known as MPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a phthalazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to interact with several proteins and enzymes, including protein kinase C and caspase-3, which are involved in cell signaling and apoptosis. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of ion channels and neurotransmitter receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide may also modulate the activity of various enzymes and proteins involved in cell signaling and metabolism. In addition, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may improve blood flow to various tissues.
実験室実験の利点と制限
One advantage of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is also relatively easy to synthesize in large quantities, making it a cost-effective compound for research. However, one limitation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide is its low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide. One area of interest is the development of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in combination with other compounds for synergistic effects. In addition, further studies are needed to elucidate the exact mechanism of action of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide and its potential therapeutic applications in various fields of medicine.
合成法
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylpropylamine with phthalic anhydride followed by N-methylation and subsequent carboxamide formation. The synthesis of N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been described in detail in several research articles, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiology, N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.
特性
IUPAC Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-17-14(19)11-7-5-4-6-10(11)12(16-17)13(18)15-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLHFRCMQEYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
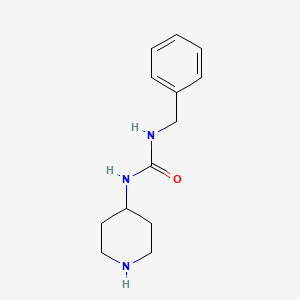
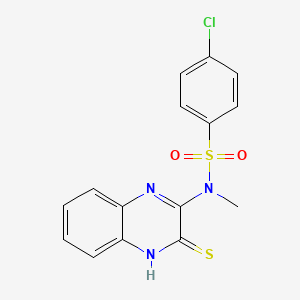


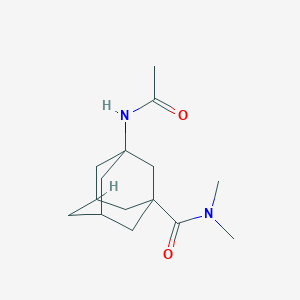
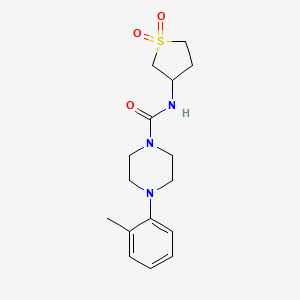

![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)

![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)